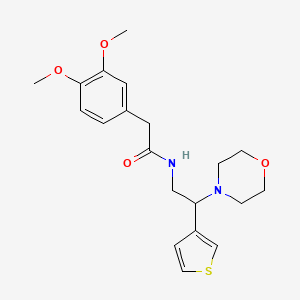

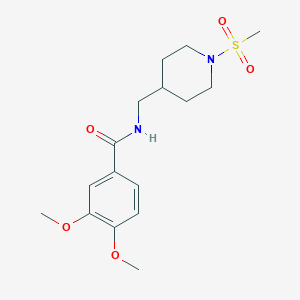

![molecular formula C9H5F3N2O2 B2416346 Acide 2-(difluorométhyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylique CAS No. 2514942-09-5](/img/structure/B2416346.png)

Acide 2-(difluorométhyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a unique imidazo[1,2-a]pyridine core. This structure is notable for its incorporation of both fluorine and difluoromethyl groups, which can significantly influence the compound’s chemical properties and biological activities. The presence of these fluorine atoms often enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.

Applications De Recherche Scientifique

Processus de difluorométhylation

Le composé joue un rôle significatif dans les processus de difluorométhylation. Il est utilisé dans la formation de liaisons X–CF2H où X peut être C(sp), C(sp2), C(sp3), O, N ou S . Ce domaine de recherche a bénéficié de l’invention de multiples réactifs de difluorométhylation .

Fonctionnalisation en fin de synthèse

Le composé est utilisé dans les processus de fonctionnalisation en fin de synthèse. Il est impliqué dans la déprotonation directe de -CHF2 avec une base lithiée et le piégeage subséquent avec divers électrophiles . Cette méthode donne accès à une plus large bibliothèque de 3-(difluoroalkyl)pyridines .

Activités biologiques et pharmaceutiques

L’imidazo[1,2-a]pyridine, un squelette dans le composé, est connue pour ses diverses activités biologiques et pharmaceutiques. Elle présente des activités antivirales, antifongiques et antitumorales .

Réaction de couplage croisé électrophile catalysée par le nickel

Le composé est impliqué dans les réactions de couplage croisé électrophile catalysées par le nickel. Le mécanisme implique la génération d’un radical difluorométhyle et la réaction d’élimination réductrice d’un intermédiaire Ni(III) .

Activité antifongique

Le composé a été étudié pour son activité antifongique. Le cycle benzénique de l’indazole dans le composé est bénéfique pour l’activité antifongique .

Conception de médicaments et agrochimie

La liaison difluorométhylène parentale dans le composé est un motif structural attrayant dans la conception de médicaments et l’agrochimie. Il s’agit d’une relation bioisostérique avec l’atome de carbonyle ou d’oxygène .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step procedures starting from readily available precursors. One common approach includes the following steps:

Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable imidazole precursors under acidic or basic conditions.

Introduction of the Fluorine Atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions.

Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents like difluoromethyl bromide or through radical difluoromethylation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3

Propriétés

IUPAC Name |

2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPSZVYEHRLOCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(N=C2C(=C1)F)C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

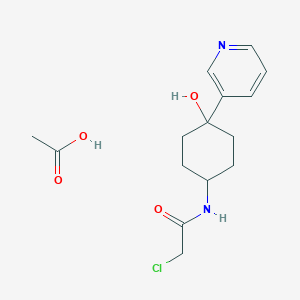

![N-(3-fluorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2416265.png)

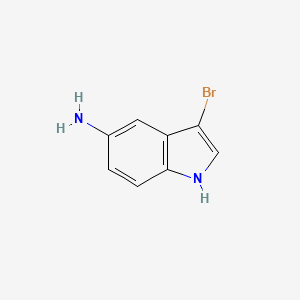

![5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2416266.png)

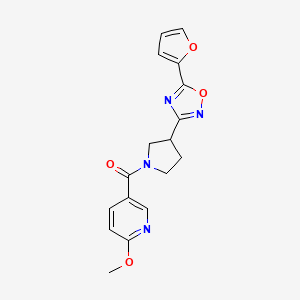

![1-(2-fluorobenzoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2416273.png)

![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2416274.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2416279.png)

![2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2416282.png)

![N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide](/img/structure/B2416283.png)

![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2416285.png)

![N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide](/img/structure/B2416286.png)